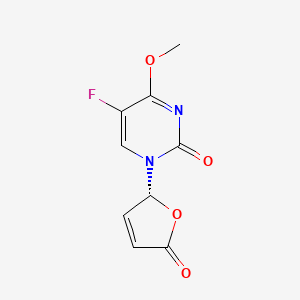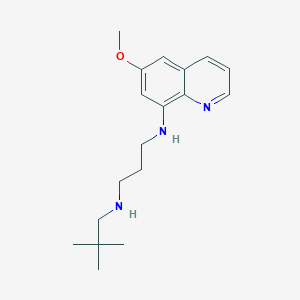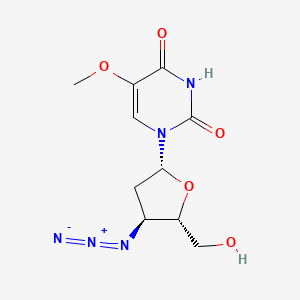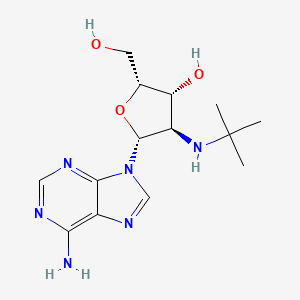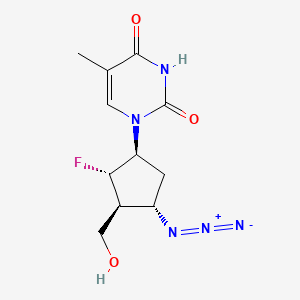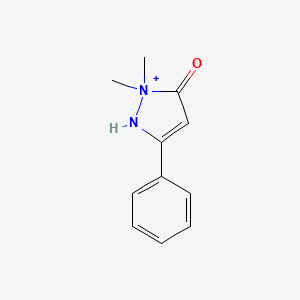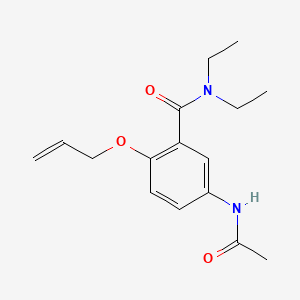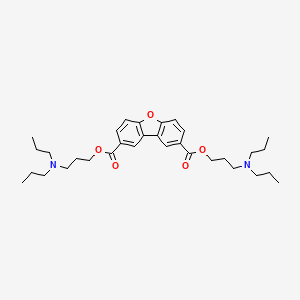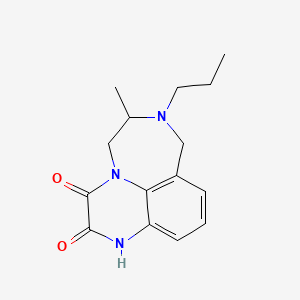
1H-Pyrazino(3,2,1-jk)(1,4)benzodiazepine-2,3-dione, 5,6,7,8-tetrahydro-6-methyl-7-propyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-Pyrazino(3,2,1-jk)(1,4)benzodiazepine-2,3-dione, 5,6,7,8-tetrahydro-6-methyl-7-propyl- is a complex heterocyclic compound. It belongs to the class of benzodiazepines, which are known for their wide range of biological activities. This compound is characterized by its unique structure, which includes a pyrazine ring fused with a benzodiazepine core. The presence of multiple nitrogen atoms in its structure makes it a versatile scaffold for various chemical reactions and biological activities.
Vorbereitungsmethoden
The synthesis of 1H-Pyrazino(3,2,1-jk)(1,4)benzodiazepine-2,3-dione, 5,6,7,8-tetrahydro-6-methyl-7-propyl- typically involves multiple steps. One common method starts with the selective acylation of a β-nitrogen atom, followed by condensation with isatoic anhydride. The final step involves cyclization using HATU/DIPEA to form the seven-member benzodiazepine ring . Industrial production methods may vary, but they generally follow similar multi-step synthetic routes to ensure high yield and purity.
Analyse Chemischer Reaktionen
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1H-Pyrazino(3,2,1-jk)(1,4)benzodiazepine-2,3-dione, 5,6,7,8-tetrahydro-6-methyl-7-propyl- has a wide range of scientific research applications:
Chemistry: It serves as a versatile scaffold for the synthesis of new compounds with potential biological activities.
Biology: The compound is used in studies related to enzyme inhibition and protein binding.
Industry: The compound is used in the development of new materials and as a precursor for other chemical syntheses.
Wirkmechanismus
The mechanism of action of this compound involves its interaction with specific molecular targets. It can inhibit certain enzymes and bind to proteins, thereby affecting various biological pathways. The exact molecular targets and pathways depend on the specific biological activity being studied. For example, some derivatives of this compound have shown kinase inhibitory activity, which is crucial for their anticancer properties .
Vergleich Mit ähnlichen Verbindungen
1H-Pyrazino(3,2,1-jk)(1,4)benzodiazepine-2,3-dione, 5,6,7,8-tetrahydro-6-methyl-7-propyl- can be compared with other similar compounds, such as:
Pyrrolo[1,2-a]pyrazine-1,4-dione: Known for its antibacterial and antifungal activities.
Tricyclic benzodiazepine analogues: These compounds have shown potent inhibition effects on human DNA ligase and anticancer activities. The uniqueness of 1H-Pyrazino(3,2,1-jk)(1,4)benzodiazepine-2,3-dione lies in its specific structure, which allows for a wide range of chemical modifications and biological activities.
Eigenschaften
CAS-Nummer |
136723-00-7 |
|---|---|
Molekularformel |
C15H19N3O2 |
Molekulargewicht |
273.33 g/mol |
IUPAC-Name |
12-methyl-11-propyl-1,4,11-triazatricyclo[7.4.1.05,14]tetradeca-5,7,9(14)-triene-2,3-dione |
InChI |
InChI=1S/C15H19N3O2/c1-3-7-17-9-11-5-4-6-12-13(11)18(8-10(17)2)15(20)14(19)16-12/h4-6,10H,3,7-9H2,1-2H3,(H,16,19) |
InChI-Schlüssel |
CCIDXHRGBIOSBB-UHFFFAOYSA-N |
Kanonische SMILES |
CCCN1CC2=C3C(=CC=C2)NC(=O)C(=O)N3CC1C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



